molecular formula C21H20ClN3O4 B4513361 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B4513361
M. Wt: 413.9 g/mol
InChI Key: XVHHIRMVZXAFEK-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a pyridazinone derivative characterized by a 4-chlorophenyl group, a pyridazinone core, and a 3,4-dimethoxybenzyl-substituted acetamide moiety. Its molecular formula is inferred as C₂₁H₂₀ClN₃O₄ (molecular weight ~437.86 g/mol) based on structural analogs . The compound’s design integrates aromatic and heterocyclic motifs, which are critical in medicinal chemistry for modulating biological targets, particularly in oncology and neurology .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-28-18-9-3-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-4-6-16(22)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHHIRMVZXAFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve the use of chlorinated aromatic compounds through electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Acetamide Moiety: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Addition of the Dimethoxybenzyl Group: This step might involve nucleophilic substitution reactions using dimethoxybenzyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in its 3,4-dimethoxybenzyl substituent and para-chlorophenyl group. These features distinguish it from structurally related pyridazinones, as summarized below:

Compound Name Structural Features Biological Activity Key Differences Reference
N-(4-Chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-Chlorophenyl, 3,4-dimethoxyphenyl Anticancer, neuroprotective Dimethoxyphenyl vs. dimethoxybenzyl substituent
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide Indole substituent Cytotoxicity (cancer cell lines) Indole group enhances DNA intercalation potential
N-(3-Chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3-Chloro-4-methoxyphenyl Anti-inflammatory Chlorine position alters target selectivity
2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide Multiple methoxy groups Antiproliferative Increased methoxy groups improve solubility
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide Ethylphenyl substituent Anti-inflammatory Reduced steric hindrance compared to benzyl

Impact of Substituents on Bioactivity

  • Chlorophenyl Group: The para-chlorine enhances electron-withdrawing effects, stabilizing the pyridazinone core and improving receptor binding .
  • Comparison with Halogen Variants : Bromine (e.g., N-(4-bromophenyl) analogs) increases molecular weight and may alter pharmacokinetics, while fluorine substitutions (e.g., N-(4-fluorophenyl)) improve metabolic stability .

Research Findings and Pharmacological Profiles

Anticancer Potential

Pyridazinone derivatives with chlorophenyl and heteroaromatic substituents exhibit cytotoxicity against cancer cell lines. For example, indole-containing analogs (e.g., 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide) show IC₅₀ values <10 μM in breast cancer models due to topoisomerase inhibition . The target compound’s dimethoxybenzyl group may similarly enhance DNA interaction but requires empirical validation.

Anti-inflammatory and Neuroprotective Effects

Compounds with methoxy and chlorophenyl groups (e.g., N-(3-chloro-4-methoxyphenyl) analogs) inhibit COX-2 and TNF-α, reducing inflammation in preclinical models . The 3,4-dimethoxybenzyl moiety in the target compound could synergize with the pyridazinone core to modulate neuroinflammatory pathways .

Pharmacokinetic Considerations

  • Solubility: Methoxy groups improve aqueous solubility compared to non-polar substituents (e.g., naphthyl or ethylphenyl) .
  • Metabolic Stability : Fluorine or chlorine at the para position reduces oxidative metabolism, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

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